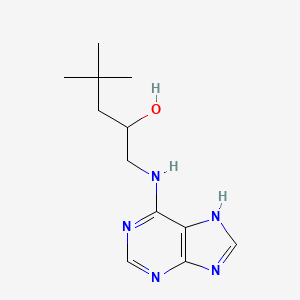
4,4-dimethyl-1-(7H-purin-6-ylamino)pentan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4-dimethyl-1-(7H-purin-6-ylamino)pentan-2-ol, commonly known as MPA, is a purine derivative that has shown potential in various scientific research applications. MPA is synthesized through a multi-step process and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments. In
Mecanismo De Acción
The mechanism of action of MPA involves the inhibition of adenosine deaminase, an enzyme that plays a key role in the metabolism of purine nucleosides. By inhibiting adenosine deaminase, MPA increases the levels of adenosine, which has been shown to have anti-inflammatory and immunosuppressive effects. Additionally, MPA has been shown to inhibit the activity of protein kinase C, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
MPA has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of tumor cells by inducing cell cycle arrest and apoptosis. Additionally, MPA has been shown to suppress the immune response by inhibiting the production of cytokines and chemokines. Furthermore, MPA has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using MPA in laboratory experiments is its specificity for adenosine deaminase. This allows for targeted inhibition of the enzyme without affecting other metabolic pathways. Additionally, MPA has been shown to have low toxicity in animal models, making it a safe candidate for further research. However, one limitation of using MPA is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on MPA. One area of focus is the development of more efficient synthesis methods to improve the yield and purity of the final product. Additionally, further studies are needed to explore the potential use of MPA in cancer treatment and autoimmune diseases. Furthermore, research on the neuroprotective effects of MPA could lead to the development of new treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Métodos De Síntesis
The synthesis of MPA involves several steps, including the reaction of 2-amino-6-chloropurine with 4,4-dimethyl-2-oxopentanal, followed by reduction with sodium borohydride to form 4,4-dimethyl-1-(7H-purin-6-ylamino)pentan-2-ol. The final product is purified through recrystallization and characterized through various spectroscopic techniques.
Aplicaciones Científicas De Investigación
MPA has been studied extensively for its potential use in cancer research. It has been shown to inhibit the growth of tumor cells in vitro and in vivo, making it a promising candidate for cancer treatment. Additionally, MPA has been studied for its potential use in treating autoimmune diseases, such as rheumatoid arthritis, due to its ability to suppress the immune response. Furthermore, MPA has been investigated for its neuroprotective effects, as it has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
4,4-dimethyl-1-(7H-purin-6-ylamino)pentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O/c1-12(2,3)4-8(18)5-13-10-9-11(15-6-14-9)17-7-16-10/h6-8,18H,4-5H2,1-3H3,(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHIJWGTUHZZMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(CNC1=NC=NC2=C1NC=N2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[[3-(Hydroxymethyl)phenyl]methylamino]methyl]-2-methoxyphenol](/img/structure/B6628919.png)



![N-[2-[cyclopropyl(ethyl)amino]ethyl]-1H-indole-5-carboxamide](/img/structure/B6628944.png)

![1-(Azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone](/img/structure/B6628957.png)

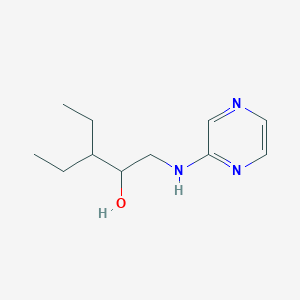
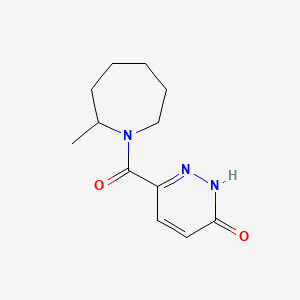
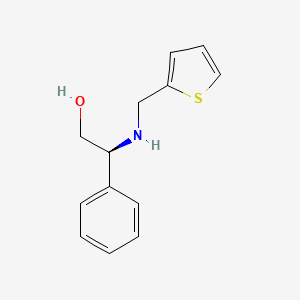
![N-[2-(1,3-thiazol-2-yl)propan-2-yl]-2H-triazole-4-carboxamide](/img/structure/B6628982.png)
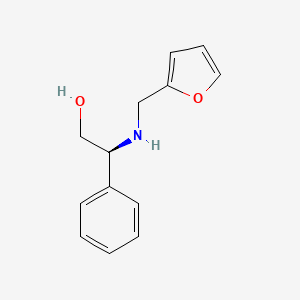
![6-[(3R)-3-hydroxypyrrolidin-1-yl]-N,N-dimethylpyridine-3-carboxamide](/img/structure/B6629000.png)